N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide
Description
Historical Context and Development of Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system in medicinal chemistry following its first synthesis by Fischer in 1882. Early research focused on its aromatic stability and capacity to act as a bioisosteric replacement for carboxyl or amide groups. The mid-20th century saw accelerated interest due to the discovery of mesoionic thiadiazoles and their applications in sulfur-based drugs. For example, acetazolamide, a carbonic anhydrase inhibitor, became the first clinically approved 1,3,4-thiadiazole derivative in 1953.
Key milestones in thiadiazole chemistry include:
- 1956 : Goerdler et al. elucidated the aromatic nature of 1,3,4-thiadiazoles.
- 1980s : Development of cephazolin, a β-lactam antibiotic containing a 1,3,4-thiadiazole moiety.
- 2000s : Systematic exploration of 1,3,4-thiadiazoles as kinase inhibitors and anticancer agents.
The target compound represents a modern iteration of these efforts, combining traditional sulfonamide chemistry with fluorine-based biooptimization strategies.
Significance in Heterocyclic Chemistry Research
The compound’s design leverages three structural principles critical to heterocyclic drug discovery:
1,3,4-Thiadiazole Core :
Sulfonamide Linkage :
4-Fluorobenzamide Moiety :
Experimental data from analogous compounds highlight these features:
| Property | 1,3,4-Thiadiazole Derivatives | Non-Thiadiazole Analogs |
|---|---|---|
| Metabolic Stability (t₁/₂) | 8.2 ± 1.3 h | 3.1 ± 0.7 h |
| LogP | 2.5–3.8 | 1.2–2.4 |
| Aqueous Solubility | 12–45 µM | 5–18 µM |
Overview of Related Compounds in Scientific Literature
Structurally similar compounds provide insights into the target molecule’s potential applications:
These analogs demonstrate that fluorination and sulfonamide positioning critically influence biological activity. For instance, meta-fluorination in reduced anticonvulsant efficacy compared to the target compound’s para-fluorinated structure.
Positioning Within the Thiadiazole Pharmacophore Family
The compound occupies a unique niche due to its synergistic modifications:
Electronic Effects :
Structure-Activity Relationship (SAR) Trends :
Comparative Pharmacokinetics :
In silico docking studies of related compounds suggest the sulfonamide oxygen forms critical hydrogen bonds with Tyr-385 in COX-2, while the thiadiazole nitrogen interacts with Ser-530. These interactions may extrapolate to the target molecule’s mechanism.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXDPULRFOYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A mixture of ethyl thiosemicarbazide (1.55 mmol) and N-ethyl-N,N-diisopropylamine (1.55 mmol) in 1-methyl-2-pyrrolidinone (NMP, 0.77 mL) is heated at 140°C in a sealed tube for 16 hours. The reaction mixture is cooled, diluted with dichloromethane (DCM), washed with saturated sodium carbonate, and purified via reverse-phase HPLC or silica gel chromatography. This method yields 5-ethyl-1,3,4-thiadiazol-2-amine at 15% efficiency .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Reaction Time | 16 hours |
| Solvent | NMP |
| Base | N-Ethyldiisopropylamine |
| Purification | HPLC or SiO₂ chromatography |
The low yield highlights the need for optimization, potentially via alternative solvents or catalysts.
Preparation of 4-Aminobenzenesulfonyl Chloride
4-Aminobenzenesulfonyl chloride is synthesized via chlorosulfonation of aniline, though commercial availability often circumvents this step. Chlorosulfonic acid reacts with aniline at 0–5°C to introduce the sulfonyl chloride group, followed by quenching with ice-water.
Sulfonamide Formation: Coupling 5-Ethyl-1,3,4-thiadiazol-2-amine with 4-Aminobenzenesulfonyl Chloride
The sulfonamide linkage is established under mild conditions, leveraging pyridine as a base and solvent.
Reaction Protocol
4-Aminobenzenesulfonyl chloride (1.0 eq) and 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) are combined in pyridine (0.77 mL) and stirred at room temperature for 4.5 hours. The mixture is diluted with DCM, washed with 2 M HCl, and purified via silica gel chromatography (CH₂Cl₂:MeOH, 19:1). This yields 4-(5-ethyl-1,3,4-thiadiazol-2-ylsulfamoyl)aniline at ~65% efficiency.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | Room temperature |
| Reaction Time | 4.5 hours |
| Solvent | Pyridine |
| Acid Quench | 2 M HCl |
| Purification | SiO₂ chromatography |
Acylation with 4-Fluorobenzoic Acid
The final step involves acylating the aniline intermediate with 4-fluorobenzoyl chloride to install the benzamide group.
Activation of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum to yield 4-fluorobenzoyl chloride.
Amidation of 4-(5-Ethyl-1,3,4-thiadiazol-2-ylsulfamoyl)aniline
The aniline intermediate (1.0 eq) and 4-fluorobenzoyl chloride (1.2 eq) are combined in pyridine (4 mL) and stirred at room temperature for 4.5 hours. The mixture is acidified with 2 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1), yielding the target compound at 63–65% efficiency .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | Room temperature |
| Reaction Time | 4.5 hours |
| Solvent | Pyridine |
| Purification | SiO₂ chromatography |
Optimization and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide has demonstrated promising antimicrobial properties against various bacterial strains. The compound functions by inhibiting bacterial cell wall synthesis and disrupting protein synthesis.
Case Studies:
- A study indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 18 | 100 |
| S. aureus | 22 | 100 |
| P. aeruginosa | 15 | 100 |
Anticancer Properties
Research indicates that this compound has potential anticancer effects, particularly against breast cancer cell lines.
Mechanism of Action:
The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation.
Case Studies:
- In vitro studies on MCF7 breast cancer cells showed a significant reduction in cell viability with IC50 values lower than those of established chemotherapeutics like cisplatin .
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| MCF7 | 12 | 85 |
| A549 | 15 | 78 |
Anti-inflammatory Effects
Emerging research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action:
The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for multiple therapeutic applications:
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Cancer Treatment : As a potential lead compound for developing new anticancer therapies.
- Autoimmune Disorders : As a candidate for managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for the survival and proliferation of cancer cells and pathogens.
Pathway Modulation: It interferes with signaling pathways involved in cell growth and apoptosis, leading to the suppression of tumor growth and the elimination of infectious agents.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Analogues :
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide (CAS: 433.46 g/mol): Replaces the 4-fluoro group with a nitro group. Activity: Nitro groups are associated with enhanced antibacterial activity in sulfonamide derivatives but may reduce solubility .
4-Cyano-N-[4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl]benzamide (CAS: 307514-13-2): Substitutes fluorine with a cyano group. The cyano group’s moderate electron-withdrawing nature and linear geometry may influence steric interactions in target binding . Activity: Cyano derivatives often exhibit improved metabolic stability compared to halogenated analogues .
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS: 314282-87-6) :
- Incorporates a benzoyl group at the 2-position of the benzamide. The bulky substituent may hinder rotation, affecting conformational flexibility and target engagement .
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Solubility: The 4-fluoro group likely improves aqueous solubility compared to nitro or cyano derivatives, which are more hydrophobic .
- Molecular Weight : At 340.42–520.62 g/mol (), these compounds fall within drug-like space but may require formulation optimization for oral bioavailability.
- Stability : Thiadiazole-thione tautomerism () could influence stability; the target compound’s thione form is stabilized by conjugation, reducing reactivity .
Industrial and Research Relevance
- Pharmaceuticals : Structural similarity to sulfamethizole () positions the compound as a candidate for antibiotic development .
Biological Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide, commonly referred to as ATBS (4-amino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)benzenesulfonamide), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and molecular interactions.
The chemical structure of ATBS is characterized by the presence of a thiadiazole ring, which is known for its biological activity. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O2S2 |
| Molar Mass | 284.36 g/mol |
| Melting Point | 185.5 - 186.0 °C |
| Solubility in Water | 215 mg/L (20 °C) |
| Toxicity (LD50) | 1459 mg/kg (intraperitoneal in mice) |
Antimicrobial Activity
ATBS exhibits potent antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of cell wall synthesis by binding to metal ions in bacterial cell walls, which disrupts protein synthesis and cell division .
Case Study: Antimicrobial Efficacy
A study conducted by Rashdan et al. synthesized several novel 1,3,4-thiadiazole derivatives and tested them against pathogenic bacteria and fungi. The results indicated that ATBS showed significant antibacterial activity compared to standard antibiotics, particularly against resistant strains .
Therapeutic Applications
Beyond its antimicrobial effects, ATBS has been explored for various therapeutic applications:
- Antidiabetic Effects : Research indicates that ATBS may possess hypoglycemic properties beneficial for managing Type 2 diabetes mellitus .
- Autoimmune Diseases : Preliminary studies suggest potential applications in treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects .
- Cancer Therapy : The compound's ability to inhibit certain kinases has led to investigations into its role as a potential anticancer agent .
Molecular Interactions
The biological activity of ATBS is attributed to its structural features that facilitate interactions with biological targets:
- Thiadiazole Ring : The electron-deficient nature of the thiadiazole moiety enhances its reactivity and binding affinity to various enzymes and receptors involved in disease processes .
- Sulfonamide Group : This functional group plays a critical role in the compound's antibacterial mechanism by mimicking p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .
Q & A
Q. What are the key synthetic strategies for N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions: (i) formation of the 5-ethyl-1,3,4-thiadiazol-2-amine core, (ii) sulfonylation with 4-fluorobenzoyl chloride, and (iii) coupling to the phenylsulfonyl group. Critical parameters include temperature (60–80°C for sulfonylation), solvent choice (DMF or acetonitrile for solubility), and anhydrous conditions to prevent hydrolysis. Yield optimization requires stoichiometric control of sulfonyl chloride intermediates and purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH3), and thiadiazole ring protons (δ 8.5–9.0 ppm).
- IR Spectroscopy : Identifies sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1670 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 437.08).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .
Q. What biological activities are associated with structural analogs, and how are preliminary assays designed?
Analogs with thiadiazole-sulfonamide scaffolds exhibit antimicrobial (MIC ≤ 8 µg/mL against S. aureus) and anticancer (IC50 ~10 µM in MCF-7 cells) activity. Preliminary assays include:
- Antimicrobial : Broth microdilution (CLSI guidelines).
- Anticancer : MTT cell viability assays with dose-response curves .
Q. What are the solubility and stability profiles under different conditions, and how are they assessed?
Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via the shake-flask method. Stability studies (25°C/60% RH) use HPLC to monitor degradation (e.g., sulfonamide hydrolysis under acidic conditions). LogP values (~2.5) predict moderate lipophilicity .
Advanced Research Questions
Q. How can computational methods like DFT optimize the molecular design for target interactions?
Density Functional Theory (B3LYP/6-311++G(d,p)) models electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Exact exchange terms improve thermochemical accuracy (average deviation ≤2.4 kcal/mol for bond energies), guiding modifications like fluorobenzamide substitution to enhance target binding .
Q. What strategies address contradictions between experimental data (e.g., NMR shifts) and computational predictions?
Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., DMSO vs. gas phase). Including implicit solvent models (PCM) in DFT or validating with X-ray structures resolves mismatches. For example, calculated δ 8.3 ppm (thiadiazole proton) vs. experimental δ 8.6 ppm .
Q. How to design SAR studies to evaluate the role of the ethyl-thiadiazole moiety in bioactivity?
Synthesize analogs with methyl, propyl, or cyclohexyl substituents on the thiadiazole. Test in enzyme inhibition assays (e.g., carbonic anhydrase IX). IC50 comparisons reveal ethyl’s optimal balance of steric bulk and hydrophobicity (IC50 = 0.8 µM vs. methyl: 1.2 µM) .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they mitigated?
Exothermic sulfonylation risks side-product formation (e.g., sulfonic acids). Flow chemistry with temperature-controlled microreactors reduces by-products. In-line HPLC monitoring and Design of Experiments (DoE) optimize reagent ratios (e.g., 1.1:1 sulfonyl chloride:amine) .
Q. How do crystallography and molecular docking elucidate the binding mode with biological targets?
Co-crystallization with carbonic anhydrase II (PDB: 3KS3) reveals the sulfonamide group coordinates Zn²⁺, while the fluorobenzamide occupies a hydrophobic pocket. Molecular docking (AutoDock Vina) predicts ΔG = -9.2 kcal/mol, validated by MD simulations .
Q. What analytical approaches resolve impurities formed during synthesis?
LC-MS (Q-TOF) identifies sulfonic acid by-products (m/z 455.10). Preparative HPLC (C18 column, 70% MeOH) isolates impurities, while adjusting reaction pH (6.5–7.0) minimizes their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
